N-isovaleryl-L-homoserine lactone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methyl-N-[(3S)-2-oxooxolan-3-yl]butanamide |
InChI |
InChI=1S/C9H15NO3/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
DUHWGLQNCKHNBY-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)CC(=O)N[C@H]1CCOC1=O |
Canonical SMILES |
CC(C)CC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Regulation of N Isovaleryl L Homoserine Lactone Production
Enzymatic Synthesis Mechanisms of N-isovaleryl-L-homoserine lactone
This compound (IV-HSL) is a branched-chain acyl-homoserine lactone (acyl-HSL) that functions as a quorum-sensing signal molecule in certain bacteria. pnas.orgnih.gov Its synthesis is a specialized enzymatic process, deviating from the more common production of straight-chain fatty acyl-HSLs.
Role of LuxI-Type Synthases (e.g., BjaI from Bradyrhizobium japonicum)
The synthesis of IV-HSL is catalyzed by a LuxI-type synthase, with BjaI from the soybean symbiont Bradyrhizobium japonicum USDA110 being a well-characterized example. pnas.orgnih.gov LuxI-type synthases are a family of enzymes responsible for the production of various acyl-HSL signal molecules in many species of Proteobacteria. pnas.orgmdpi.com The BjaI enzyme specifically facilitates the formation of IV-HSL, a branched-chain fatty acyl-HSL. pnas.orgnih.gov Phylogenetic analysis shows that BjaI is closely related to RpaI and BtaI from Rhodopseudomonas palustris and photosynthetic stem-nodulating bradyrhizobia, respectively, which are also involved in the synthesis of non-canonical HSLs. pnas.orgnih.govnih.gov
Purified BjaI has been shown to directly catalyze the synthesis of IV-HSL, confirming its role as an IV-HSL synthase. pnas.orgnih.gov This enzymatic activity is crucial for the production of the signal molecule that, in turn, regulates gene expression in a population density-dependent manner. pnas.orgpnas.org
Substrate Specificity and Precursor Utilization (e.g., S-adenosylmethionine, Isovaleryl-CoA, Acyl Carrier Proteins)
The enzymatic synthesis of acyl-HSLs by LuxI-type synthases involves the utilization of two primary substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acylated thioester, which provides the acyl side chain. nih.govmdpi.com
The reaction catalyzed by BjaI involves the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of SAM, followed by an intramolecular cyclization and lactonization to form IV-HSL and release methylthioadenosine and CoA. pnas.org Structural and kinetic analyses of BjaI have provided insights into the molecular basis for this substrate specificity, highlighting the specific features within the enzyme's active site that accommodate the branched-chain acyl-CoA. pnas.orgosti.govboisestate.edu
| Enzyme | Organism | Preferred Acyl Substrate | Product |
| BjaI | Bradyrhizobium japonicum | Isovaleryl-CoA | This compound (IV-HSL) |
| RpaI | Rhodopseudomonas palustris | p-Coumaroyl-CoA | p-Coumaroyl-HSL |
| BtaI | Photosynthetic bradyrhizobia | Cinnamoyl-CoA | Cinnamoyl-HSL |
| BmaI1 | Burkholderia mallei | Octanoyl-ACP | Octanoyl-HSL |
Genetic Loci and Regulatory Elements Governing this compound Synthesis
The production of IV-HSL is tightly controlled at the genetic level, involving specific genes and regulatory elements that govern the expression of the synthase enzyme.
Identification and Characterization of luxI-type Genes
In Bradyrhizobium japonicum USDA110, the gene responsible for the synthesis of IV-HSL is bjaI (blr1063). pnas.org This gene is a homolog of the luxI family of genes, which encode for acyl-HSL synthases. pnas.orgmdpi.com The bjaI gene is located on the chromosome and is adjacent to a luxR homolog, bjaR1 (blr1062). pnas.org This genetic arrangement of a synthase gene paired with a regulator gene is a common feature of quorum-sensing systems in many bacteria. nih.govnih.gov The characterization of the bjaI gene has been crucial in understanding the genetic basis for the production of the unique branched-chain signal, IV-HSL. pnas.org
Transcriptional and Post-transcriptional Regulation of Synthase Expression
The expression of the bjaI synthase gene is subject to regulation, a hallmark of quorum-sensing circuits. A key aspect of this regulation is a positive feedback loop, where the product of the BjaI enzyme, IV-HSL, induces the expression of bjaI. pnas.orgnih.gov This autoinduction is mediated by the LuxR-type transcriptional regulator, BjaR1. pnas.org In the presence of IV-HSL, BjaR1 is thought to bind to a specific DNA sequence, a lux box-like element, located upstream of the bjaI promoter, thereby activating transcription of the bjaI gene. pnas.org This positive feedback mechanism allows for a rapid increase in signal production once a threshold population density is reached. pnas.org
Environmental and Physiological Factors Modulating this compound Biosynthesis
The biosynthesis of IV-HSL is not solely dependent on genetic factors but is also influenced by the surrounding environment and the physiological state of the bacteria.
In B. japonicum, the accumulation of IV-HSL in culture fluid has been observed to lag behind the increase in cell density during the early growth phase and then accelerate, which is consistent with the positive autoregulation of its production. pnas.org However, signal concentrations have been shown to decrease rapidly during the stationary phase of growth. pnas.org This decline may be partly attributed to the spontaneous degradation of acyl-HSL molecules under alkaline conditions that can develop in stationary phase cultures. pnas.org
Furthermore, the interaction of Bradyrhizobium with its host plant, the soybean, can significantly impact IV-HSL production. Recent studies have shown that the activity of the BjaI/BjaR1 quorum-sensing system is significantly reduced in bacteria residing inside soybean root nodules compared to free-living cells. nih.govasm.org This suggests that the host plant may produce compounds that suppress this bacterial signaling system. nih.govasm.org The modulation of IV-HSL biosynthesis by host-derived factors highlights the complex interplay between bacteria and their environment in regulating quorum sensing. asm.org
Molecular Mechanisms of N Isovaleryl L Homoserine Lactone Perception and Signal Transduction
Receptor-Ligand Interactions
The perception of N-isovaleryl-L-homoserine lactone is mediated by its binding to specific intracellular receptor proteins belonging to the LuxR family of transcriptional regulators. This initial binding event is the critical first step in initiating a cellular response.
Binding to Cognate LuxR-Type Homologs (e.g., BjaR, ExpR)
This compound binds to its cognate receptor in Bradyrhizobium japonicum, known as BjaR. pnas.orgnih.gov This interaction is characterized by a high degree of specificity and sensitivity. Research has shown that BjaR can detect this compound at concentrations as low as 10 picomolar, demonstrating an ultrasensitive response. pnas.orgnih.gov This high affinity ensures that the bacterial population can respond to even minute changes in the concentration of the signaling molecule. While BjaR is the well-established receptor for this compound in B. japonicum, the interaction of this branched-chain AHL with other LuxR-type homologs, such as ExpR from Sinorhizobium meliloti, is less defined. ExpR is known to respond to long-chain AHLs, and its specificity for branched-chain variants like this compound has not been extensively characterized. researchgate.net Generally, LuxR-type proteins possess a conserved architecture with an N-terminal ligand-binding domain and a C-terminal DNA-binding domain. The binding of the specific AHL, in this case, this compound, to the N-terminal domain of its cognate receptor is a prerequisite for the protein's regulatory activity. nih.gov
Structural Basis of Receptor Specificity and Ligand Recognition
The specificity of LuxR-type receptors for their cognate AHLs is determined by the three-dimensional structure of the ligand-binding pocket within the N-terminal domain. While a crystal structure of BjaR complexed with this compound is not currently available, studies on other LuxR homologs provide a framework for understanding this recognition process. The binding pocket is typically a hydrophobic cavity, and the specificity is conferred by a combination of shape complementarity and specific hydrogen bonds between the amino acid residues of the receptor and the functional groups of the AHL. For instance, in many LuxR-type receptors, conserved tryptophan and tyrosine residues form key contacts with the lactone ring of the AHL, while other variable residues within the pocket accommodate the specific acyl side chain. nih.gov The branched isovaleryl chain of this compound would necessitate a binding pocket with a shape distinct from those that bind straight-chain AHLs, thus ensuring the specificity of the BjaR-ligand interaction.
Intracellular Signal Transduction Cascades
Upon binding of this compound to its receptor, a cascade of intracellular events is initiated, ultimately leading to changes in gene expression that orchestrate collective behaviors.
Regulation of Target Gene Expression via LuxR-Type Regulators
The primary function of the this compound-BjaR complex is to act as a transcriptional regulator. A key target of this complex is the bjaI gene, which encodes the synthase responsible for producing this compound. pnas.orgnih.gov This creates a positive feedback loop, where the presence of the signal molecule leads to the production of more signal, rapidly amplifying the quorum-sensing response once a population threshold is reached. Beyond this auto-induction, the BjaR-N-isovaleryl-L-homoserine lactone complex is known to positively regulate the expression of nodD2, a gene involved in the complex regulation of nodulation genes in B. japonicum. researchgate.netnih.gov This indicates a direct role for this quorum-sensing system in the symbiotic relationship between the bacteria and its host plant.
| Target Gene | Regulatory Effect of BjaR-IV-HSL | Function of Target Gene |
| bjaI | Positive Regulation (Autoinduction) | Synthesis of this compound (IV-HSL) |
| nodD2 | Positive Regulation | Regulation of nodulation genes |
Dimerization and DNA Binding of Receptor Proteins
The binding of this compound to the N-terminal domain of BjaR is believed to induce a conformational change in the protein, leading to its dimerization. This dimerization is a common feature of LuxR-type regulators and is essential for their function. nih.gov The dimerized receptor-ligand complex is then competent to bind to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. The C-terminal DNA-binding domain of each monomer in the dimer interacts with the major groove of the DNA, facilitating the recruitment of RNA polymerase and either activating or repressing transcription.
Integration with Other Regulatory Networks
The this compound signaling pathway does not operate in isolation. In Bradyrhizobium japonicum, it is integrated with other complex regulatory networks that control symbiosis and other cellular processes. One such integration point is the regulation of nodD2. The expression of nodD2 is also influenced by another quorum-sensing system in B. japonicum that utilizes a different signaling molecule, bradyoxetin. nih.govresearchgate.net The positive regulation of nodD2 by the BjaR-N-isovaleryl-L-homoserine lactone complex suggests a point of cross-talk between these two distinct quorum-sensing circuits, allowing for a more nuanced control of nodulation in response to different environmental and population cues. This integration highlights the complexity of bacterial regulatory networks, where multiple signals are processed to fine-tune gene expression for optimal adaptation and interaction with the environment.
Biological Functions and Ecological Roles of N Isovaleryl L Homoserine Lactone in Microbial Systems
Intra-species Communication and Coordinated Bacterial Behaviors
Within a single bacterial species, IV-HSL plays a crucial role in orchestrating collective behaviors that are often essential for survival, adaptation, and pathogenesis. This is achieved through a LuxI/LuxR-type QS system, where a LuxI homolog synthesizes the IV-HSL signal, and a cognate LuxR receptor detects it, leading to the regulation of target gene expression. frontiersin.orgnih.gov
Regulation of Biofilm Formation and Developmental Architecture
Biofilm formation, a process where bacteria attach to surfaces and to each other to form a structured community encased in a self-produced matrix, is a key behavior regulated by AHLs. nih.govfrontiersin.org While research on IV-HSL is more specific, the general principles of AHL-mediated QS are applicable. The accumulation of AHLs to a threshold concentration triggers a cascade of gene expression leading to the production of extracellular polymeric substances (EPS), which form the biofilm matrix. wikipedia.orgnih.gov
In the context of IV-HSL, its producing organism, Bradyrhizobium japonicum, is known for its symbiotic relationship with soybeans, where biofilm formation on plant roots is a critical step. pnas.orgpnas.org The IV-HSL signal likely contributes to the regulation of genes involved in exopolysaccharide synthesis and other components necessary for the structural integrity and development of the biofilm. pnas.org The specific architectural changes in biofilms due to IV-HSL are an area of ongoing research, but it is expected to influence factors like biofilm thickness, cell density, and the formation of characteristic channels for nutrient and waste transport.
The table below summarizes the role of various AHLs in biofilm formation in different bacteria.
| Bacterium | AHL Signal(s) | Role in Biofilm Formation |
| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), N-butanoyl-L-homoserine lactone (C4-HSL) | Regulates the production of virulence factors and is crucial for biofilm development. frontiersin.orgmdpi.comnih.gov |
| Serratia liquefaciens | N-hexanoyl-L-homoserine lactone (C6-HSL), N-octanoyl-L-homoserine lactone (C8-HSL) | Regulates swarming motility, which contributes to the formation of heterogeneous biofilms. nih.gov |
| Porphyromonas gingivalis | Not explicitly stated to produce, but responds to various AHLs | Synthetic AHL analogues have been shown to inhibit biofilm formation. nih.gov |
| Uropathogenic Escherichia coli (UPEC) | N-acyl-homoserine lactones (AHLs) | Isolates with strong biofilm activity also exhibit high AHL activity. nih.gov |
| Bradyrhizobium japonicum | N-isovaleryl-L-homoserine lactone (IV-HSL) | Implicated in processes like exopolysaccharide synthesis, which is important for biofilm formation on plant roots. pnas.orgpnas.org |
Control of Extracellular Virulence Factor Expression in Gram-Negative Bacteria
AHL-mediated QS is a well-established mechanism for controlling the expression of a wide array of virulence factors in many Gram-negative pathogenic bacteria. wikipedia.orgnih.govnih.gov These factors include toxins, proteases, and other secreted enzymes that contribute to the bacterium's ability to cause disease. nih.gov The production of these virulence factors is often energetically costly, and QS ensures that they are only produced when the bacterial population is dense enough to overwhelm the host's defenses.
In Pseudomonas aeruginosa, for example, the Las and Rhl QS systems, which utilize 3-oxo-C12-HSL and C4-HSL respectively, regulate the production of numerous virulence factors, including elastase, alkaline protease, and rhamnolipids. caymanchem.comfrontiersin.orgmdpi.com While B. japonicum, the known producer of IV-HSL, is primarily a plant symbiont, the principle of QS-controlled extracellular factor production is conserved. pnas.orgpnas.org In this context, the "virulence" factors might be better described as symbiotic factors, such as enzymes that facilitate root colonization or modulate the plant's immune response.
The table below provides examples of virulence factors regulated by AHLs in different Gram-negative bacteria.
| Bacterium | AHL Signal(s) | Regulated Virulence Factors |
| Pseudomonas aeruginosa | 3-oxo-C12-HSL, C4-HSL | Elastase (lasB), Rhamnolipids (rhlA), Alkaline Protease. caymanchem.comfrontiersin.orgmdpi.com |
| Erwinia carotovora | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Exoenzymes such as cellulases and pectinases. nih.gov |
| Chromobacterium violaceum | N-hexanoyl-L-homoserine lactone (C6-HSL), N-octanoyl-L-homoserine lactone (C8-HSL) | Violacein (B1683560) pigment (antimicrobial properties). nih.gov |
| Burkholderia mallei | C8-HSL, C10-HSL | Various virulence factors. mdpi.com |
Modulation of Bacterial Motility and Colony Morphology
Bacterial motility, such as swimming and swarming, is another phenotype often under the control of AHL-mediated QS. nih.gov Motility allows bacteria to move towards favorable environments and to colonize new surfaces, which is often a prerequisite for biofilm formation. In Serratia liquefaciens, QS regulates swarming motility, which in turn influences the development of heterogeneous biofilms. nih.gov
The morphology of bacterial colonies can also be influenced by QS. The production of certain extracellular molecules, regulated by AHLs, can alter the colony's surface texture, size, and shape. For IV-HSL, its role in modulating the motility and colony morphology of B. japonicum is an area of active investigation. pnas.org Given its involvement in the symbiotic relationship with soybeans, it is plausible that IV-HSL regulates motility to facilitate movement towards and attachment to plant roots, as well as influencing the morphology of bacterial aggregates on the root surface. pnas.org
Influence on Secondary Metabolite Production
The production of secondary metabolites, which are compounds not directly involved in normal growth or reproduction but often have important ecological roles, can be regulated by AHL-mediated QS. nih.gov These can include pigments, antibiotics, and biosurfactants. For instance, in Pseudomonas fluorescens, an AHL signal controls the production of the antibiotic phenazine. mdpi.com
In the case of IV-HSL, it is produced by B. japonicum, a bacterium that engages in a complex interaction with its plant host. pnas.orgpnas.org It is conceivable that IV-HSL regulates the production of secondary metabolites that play a role in this symbiosis, such as nodulation factors or compounds that protect the bacteria from plant defense mechanisms. The synthase for IV-HSL in B. japonicum, BjaI, is part of a subfamily of acyl-HSL synthases that may utilize CoA-linked substrates, suggesting a potential link to the bacterium's central metabolism and the production of diverse secondary metabolites. pnas.org
Inter-species and Interkingdom Communication Mediated by this compound
The influence of AHLs extends beyond the confines of a single bacterial species, playing a significant role in shaping the dynamics of complex microbial communities and even interacting with eukaryotic hosts.
Impact on Bacterial Community Dynamics and Interspecies Interactions
AHL signals can be detected by bacteria other than the producing species, leading to inter-species communication. This can result in either cooperative or competitive interactions. For example, the presence of AHLs can influence the species composition of a mixed-species biofilm. nih.govfrontiersin.org In dental plaque, the addition of certain AHLs can favor the growth of late colonizing periodontal pathogens. nih.gov
While specific studies on the inter-species effects of IV-HSL are limited, its presence in the soil environment around soybean roots suggests it could influence the surrounding microbial community. pnas.orgpnas.org Other soil bacteria may be able to "eavesdrop" on the IV-HSL signal, altering their own gene expression in response. This could lead to changes in the competitive landscape, potentially favoring bacteria that can benefit from the presence of B. japonicum or that are inhibited by its QS-regulated activities. The unique branched-chain structure of IV-HSL may also mean that it has a different spectrum of activity on other bacteria compared to the more common straight-chain AHLs. pnas.org
Plant-Microbe Symbioses and Molecular Crosstalk
The interaction between plants and microbes is a complex dance of chemical communication, and N-acyl-homoserine lactones play a significant role in this dialogue. While the broader class of AHLs is known to influence plant development and defense responses, the specific roles of this compound are beginning to be understood, particularly in the context of rhizobial-legume symbiosis.
Role in Rhizobial-Legume Symbiosis (e.g., Bradyrhizobium japonicum, Sinorhizobium meliloti)
The establishment of a successful nitrogen-fixing symbiosis between rhizobia and leguminous plants is a tightly regulated process involving intricate signaling between the two partners. Quorum sensing mediated by AHLs is a key factor in this process for many rhizobia.
Bradyrhizobium japonicum , the nitrogen-fixing symbiont of soybean, produces the unusual branched-chain quorum-sensing signal, this compound (IV-HSL). nih.govpnas.org The synthesis of IV-HSL is catalyzed by the LuxI homolog BjaI. nih.govpnas.org Research has shown that IV-HSL induces the expression of its own synthase gene, bjaI, which is a characteristic feature of many AHL-based quorum-sensing systems. nih.govpnas.org The cognate LuxR-type receptor, BjaR1, is highly sensitive to IV-HSL, responding to concentrations as low as 10 picomolar. nih.gov While the role of IV-HSL as a quorum-sensing signal within B. japonicum is established, its direct impact on the symbiotic efficiency, such as nodule formation and nitrogen fixation rates in soybeans, is an area of ongoing research. The low levels of IV-HSL produced by B. japonicum (around 5 nM in culture) have made its detection and study challenging. nih.gov
In contrast, while Sinorhizobium meliloti , the symbiont of alfalfa, utilizes a well-characterized quorum-sensing system to regulate symbiotic functions, there is no evidence to suggest that this compound is a primary signaling molecule in this species. mdpi.com S. meliloti is known to produce a variety of long-chain AHLs, which are crucial for processes like exopolysaccharide production and biofilm formation, both important for successful symbiosis. mdpi.com
| Bacterium | AHL Produced | Receptor | Known Role in Symbiosis |
| Bradyrhizobium japonicum | This compound (IV-HSL) | BjaR1 | Induces its own synthesis; specific symbiotic functions under investigation. nih.govpnas.org |
| Sinorhizobium meliloti | Various long-chain AHLs | SinR/ExpR | Regulates exopolysaccharide production and biofilm formation. mdpi.com |
Modulation of Plant Growth and Root System Architecture
N-acyl-homoserine lactones can influence plant development, particularly the architecture of the root system. These effects are often dependent on the length of the acyl chain of the AHL molecule. For instance, some AHLs have been shown to promote primary root elongation and the formation of lateral roots and root hairs in plants like Arabidopsis thaliana. nih.govfrontiersin.org This modulation of root growth can be beneficial for the plant, enhancing its ability to acquire water and nutrients from the soil.
However, specific research on the direct effects of this compound on plant growth and root system architecture is currently lacking. While the general ability of AHLs to influence plant development suggests a potential role for IV-HSL, particularly in the context of its producing organism, B. japonicum, being a root symbiont, dedicated studies are required to elucidate its specific activities in this regard.
Microbial Interactions with Fungi (e.g., Influence on Candida albicans Morphogenesis)
The chemical signals produced by bacteria can also influence the behavior of other microorganisms in their vicinity, including fungi. A notable example is the interaction between bacterial AHLs and the opportunistic human pathogenic yeast, Candida albicans . The ability of C. albicans to switch between yeast and hyphal morphologies is a key virulence factor. Some bacterial AHLs have been shown to inhibit this morphological transition, thereby potentially reducing the pathogenicity of the fungus. nih.govnih.gov
The influence of this compound on the morphogenesis of Candida albicans has not been specifically investigated. Research in this area has primarily focused on other AHLs, such as those produced by Pseudomonas aeruginosa. Therefore, while inter-kingdom signaling between bacteria and fungi via AHLs is a recognized phenomenon, the specific role of IV-HSL in these interactions remains to be determined.
Ecological Significance in Diverse Environmental Niches
The production of signaling molecules like this compound has broader ecological implications, influencing microbial community structure and function in various environments.
Role in Soil and Aquatic Microbial Ecosystems
In complex microbial habitats such as soil and aquatic environments, cell-to-cell communication is crucial for coordinating microbial activities. N-acyl-homoserine lactones are known to be present in these ecosystems and are involved in processes such as biofilm formation and the production of public goods. researchgate.netnih.gov The stability and diffusion of these molecules are influenced by environmental factors like pH and temperature. researchgate.net
The specific ecological role and prevalence of this compound in soil and aquatic microbial ecosystems have not been extensively studied. Given that its producer, Bradyrhizobium japonicum, is a common soil bacterium, it is plausible that IV-HSL plays a role in shaping the microbial community dynamics in the rhizosphere. However, detailed investigations are needed to understand its persistence, diffusion, and impact in these complex environments.
Application in Engineered Biological Systems (e.g., Wastewater Treatment Processes)
Quorum sensing and the associated AHL signaling are of significant interest in engineered biological systems, particularly in wastewater treatment. hnu.edu.cnnih.govsemanticscholar.org In these systems, microbial biofilms play a crucial role in the removal of pollutants. The formation and structure of these biofilms are often regulated by quorum sensing. Therefore, manipulating AHL signaling pathways is being explored as a strategy to control biofouling of membranes in membrane bioreactors and to enhance the efficiency of wastewater treatment processes. nih.govnih.gov This can be achieved through the application of quorum quenching enzymes that degrade AHLs or by the introduction of bacteria that interfere with AHL signaling. semanticscholar.orgnih.gov
To date, there is no specific research detailing the role or application of this compound in wastewater treatment processes. Studies in this field have generally focused on the more common, straight-chain AHLs produced by bacteria prevalent in these systems. The potential for the unique branched-chain structure of IV-HSL to have distinct effects or applications in engineered biological systems is an area open for future exploration.
Analytical Methodologies for N Isovaleryl L Homoserine Lactone Research
Bioassay-Based Detection Systems
Bioassays offer a sensitive and cost-effective approach for the detection of AHLs by leveraging the biological response of specific reporter strains.
Agrobacterium tumefaciens is a key organism utilized in the development of biosensors for AHL detection. mdpi.com These biosensors are typically constructed by creating a transcriptional fusion of an AHL-responsive promoter, such as the tra box promoter region, with a reporter gene. nih.gov The system also includes the gene for the AHL receptor protein, TraR, which, upon binding to an AHL, activates the transcription of the reporter gene. mdpi.comnih.gov
One highly sensitive biosensor, Agrobacterium tumefaciens (pAHL-Ice), was engineered with the inaZ reporter gene, which encodes an ice nucleation protein. nih.gov This particular biosensor has demonstrated a remarkable lower detection limit of 10⁻¹² M for certain AHLs, a sensitivity attributed to the high signal amplification of the inaZ gene product. nih.gov Overexpression of the TraR protein in A. tumefaciens has been shown to significantly enhance the sensitivity and broaden the range of detectable AHLs, including those with short acyl chains. nih.gov For instance, a biosensor with an overproduced TraR was able to detect an autoinducer from Mesorhizobium huakuii that was not detectable with less sensitive strains. nih.gov
The choice of reporter gene is crucial for the sensitivity of the bioassay. While lacZ is a commonly used reporter, producing a colorimetric output, inaZ has been shown to be more sensitive. nih.gov These biosensors are not only capable of detecting exogenously added AHLs but can also respond to AHLs produced by bacterial strains in complex environments like soil. nih.gov
The activity of quorum sensing signals, including N-isovaleryl-L-homoserine lactone, can be observed through various phenotypic readouts in reporter strains. These readouts provide a qualitative or semi-quantitative measure of AHL presence and concentration.
A common phenotypic readout is the production of a visible product, such as the purple pigment violacein (B1683560) in Chromobacterium violaceum. nih.gov The synthesis of violacein is regulated by a quorum sensing system, and its inhibition can indicate the presence of quorum sensing inhibitory compounds. nih.gov Another widely used reporter system involves the expression of β-galactosidase from a lacZ gene fusion. The activity of β-galactosidase can be quantified using a chromogenic substrate, providing a measure of the level of transcriptional activation by the AHL-receptor complex. ableweb.org
Other phenotypic readouts can include the monitoring of virulence factor production, biofilm formation, and bacterial motility, all of which can be under the control of quorum sensing. nih.govresearchgate.net For example, in Pseudomonas aeruginosa, the production of virulence factors like elastase and pyocyanin, as well as biofilm formation, are regulated by AHL-mediated quorum sensing. nih.govnih.gov The modulation of these phenotypes can serve as an indicator of the activity of specific AHLs or the efficacy of quorum sensing inhibitors. nih.gov
Interactive Table 1: Examples of Reporter Strains and Phenotypic Readouts
| Reporter Strain | Reporter Gene/System | Phenotypic Readout | Target Molecules |
|---|---|---|---|
| Agrobacterium tumefaciens (pAHL-Ice) | inaZ (ice nucleation protein) | Ice nucleation activity | Broad range of AHLs |
| Agrobacterium tumefaciens NTL4(pZLR4) | traG::lacZ | β-galactosidase activity (colorimetric) | AHLs, particularly 3-oxo-C8-HSL |
| Chromobacterium violaceum | Violacein production | Purple pigment production | Short-chain AHLs |
| Pseudomonas aeruginosa | Virulence factor expression | Elastase, pyocyanin, biofilm formation | C4-HSL, 3-oxo-C12-HSL |
Advanced Spectrometric and Chromatographic Techniques
While bioassays are excellent for screening and detecting biological activity, spectrometric and chromatographic methods provide definitive identification and precise quantification of AHLs.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of AHLs. nih.govnih.govnih.gov This technique allows for the separation, identification, and quantification of individual AHLs from complex biological samples. nih.govnih.gov In HPLC-MS/MS, the sample is first separated by HPLC, and then the eluted compounds are ionized and analyzed by a mass spectrometer. The use of a tandem mass spectrometer (MS/MS) allows for the fragmentation of parent ions into characteristic product ions, providing a high degree of specificity for identification. nih.gov
A non-targeted HPLC-MS/MS method based on parallel reaction monitoring (PRM) has been developed for the comprehensive analysis of known, unexpected, and novel AHLs. nih.gov This method utilizes a hybrid quadrupole-high resolution mass analyzer to simultaneously detect parent ion masses and generate full fragmentation spectra with high resolution and mass accuracy in a single run. nih.gov The identification of known AHLs is based on their retention time, the exact mass of their protonated molecule ([M+H]⁺), and their specific fragmentation pattern. nih.gov For novel AHLs, the presence of characteristic lactone ring fragments, such as the ion at m/z 102.055, is a key indicator. nih.gov
Liquid chromatography-mass spectrometry (LC-MS/MS) is a versatile technique used for both non-targeted and targeted profiling of AHLs. nih.govnih.gov Targeted profiling focuses on the detection and quantification of a predefined list of known AHLs, while non-targeted profiling aims to identify all detectable AHLs in a sample, including novel or unexpected ones. nih.govnih.gov
In a targeted approach, the LC-MS/MS method is optimized for the specific AHLs of interest, often using multiple reaction monitoring (MRM) for high sensitivity and specificity. nih.gov This has been successfully applied to simultaneously quantify AHLs and other quorum sensing molecules, like 2-alkyl-4(1H)-quinolones (AQs), in Pseudomonas aeruginosa. nih.gov Such studies have revealed the dominance of N-butanoyl-L-homoserine lactone (C4-HSL) and the presence of other AHLs like N-hexanoyl-L-homoserine lactone (C6-HSL) and longer-chain 3-oxo-substituted AHLs. nih.gov
Non-targeted LC-MS/MS methods often employ full-scan data acquisition followed by data-dependent MS/MS fragmentation. nih.gov This approach, combined with molecular networking tools like the Global Natural Products Social Networking (GNPS) platform, facilitates the discovery and annotation of both known and unknown AHLs from bacterial extracts. nih.gov
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the quantification of AHLs. rsc.orgnih.gov This technique involves the use of stable isotope-labeled (e.g., deuterated) AHLs as internal standards. rsc.orgnih.gov These labeled standards are chemically identical to the native AHLs but have a different mass, allowing them to be distinguished by the mass spectrometer.
The synthesis of stable isotope-labeled AHLs is a critical aspect of this methodology. rsc.orgnih.gov One approach involves the deuteration of aliphatic aldehydes at the α-position, which are then used to synthesize labeled AHLs with the isotope in a stable, non-enolizable position. rsc.org Another method utilizes the biomimetic conversion of a dideuterated methionine equivalent to produce the desired labeled AHLs. nih.gov
By adding a known amount of the isotope-labeled internal standard to a sample, the concentration of the native AHL can be accurately determined by measuring the ratio of the native to the labeled compound. nih.gov This method corrects for variations in sample preparation and matrix effects, leading to highly reliable quantitative results. nih.gov The use of these internal standards in conjunction with optimized LC-MS/MS protocols provides a rapid and precise method for studying AHL production in bacteria. nih.gov
Interactive Table 2: Comparison of Advanced Analytical Techniques for AHL Analysis
| Technique | Principle | Primary Application | Advantages |
|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. | Identification and quantification of known and novel AHLs. | High specificity and sensitivity, structural elucidation. |
| LC-MS/MS (Targeted) | Optimized for specific, known AHLs using methods like MRM. | Precise quantification of a predefined set of AHLs. | High sensitivity and accuracy for known compounds. |
| LC-MS/MS (Non-Targeted) | Full scan acquisition to detect all possible AHLs. | Discovery of novel AHLs and comprehensive profiling. | Broad screening capabilities, identification of unexpected compounds. |
| Isotope Dilution MS | Use of stable isotope-labeled internal standards for quantification. | Highly accurate quantification of AHLs. | Corrects for matrix effects and sample loss, high precision. |
Radiochemical Assays for Acyl-Homoserine Lactone Detection
Radiochemical assays provide a highly sensitive and unbiased method for detecting the synthesis of acyl-homoserine lactones (AHLs), including this compound. nih.gov This technique is particularly valuable because it does not depend on the specific structure of the acyl side chain, allowing for the discovery of novel AHLs. pnas.org
The fundamental principle of this assay involves the enzymatic incorporation of a radiolabeled precursor into the AHL molecule. nih.gov Typically, living cells or cell extracts containing an active AHL synthase (a LuxI homolog) are supplied with radiolabeled S-adenosylmethionine (SAM), often with the label on the carboxyl group of the methionine moiety ([¹⁴C]SAM). nih.gov The AHL synthase catalyzes the ligation of an acyl group (from an acyl-acyl carrier protein or acyl-CoA) to the SAM, which then cyclizes to form the homoserine lactone ring, thereby incorporating the radiolabel. nih.govpnas.org
The resulting radiolabeled AHLs can then be extracted from the culture or reaction mixture and separated using techniques like high-performance liquid chromatography (HPLC). pnas.org The radioactive fractions are detected, and their retention times can be compared to those of known standards.
In the specific case of this compound produced by the soybean symbiont Bradyrhizobium japonicum, a radiolabeling assay was instrumental. pnas.org Researchers demonstrated that B. japonicum could incorporate ¹⁴C from [¹⁴C]SAM into a single, distinct bioactive compound. pnas.org This radiolabeled product co-eluted with the biologically active compound during HPLC analysis, confirming that the signal molecule was indeed an acyl-HSL. pnas.org This approach was crucial in indicating the presence of a single, novel AHL, which was later identified through mass spectrometry as this compound. pnas.org The study highlighted the low levels of synthesis, which likely contributed to why the signal had not been previously identified. pnas.org
| Parameter | Description | Relevance to this compound |
| Principle | Enzymatic incorporation of a radiolabeled precursor ([¹⁴C]SAM) into the homoserine lactone ring. nih.gov | Confirmed the molecule produced by B. japonicum was an acyl-HSL. pnas.org |
| Detection | Analysis of radioactive fractions after separation by methods like HPLC. pnas.org | A single peak of radioactivity was detected, corresponding to this compound. pnas.org |
| Sensitivity | Very high, allowing detection of molecules produced at low concentrations. nih.gov | Essential for detecting the nanomolar concentrations of this compound produced by B. japonicum. pnas.orgpnas.org |
| Specificity | Unbiased towards the acyl side chain, enabling the discovery of novel AHLs. nih.govpnas.org | Facilitated the initial detection of the unusual branched-chain this compound. pnas.org |
Two-Dimensional Thin-Layer Chromatography Bioassays for Signal Separation and Identification
Two-dimensional thin-layer chromatography (2D-TLC) bioassays are a powerful and versatile tool for separating and identifying AHLs from complex biological samples. nih.govbohrium.com This method combines the separation capabilities of TLC with the high sensitivity and specificity of bacterial biosensors. nih.govnih.gov
The procedure involves spotting a concentrated extract of a bacterial culture supernatant onto a TLC plate, typically a reversed-phase C18 plate. nih.gov The plate is then developed in a first dimension with a specific mobile phase (a solvent system, e.g., 60% methanol). nih.gov After development, the plate is dried, rotated 90 degrees, and developed in a second dimension using a different mobile phase. This two-dimensional separation provides a much higher resolution of compounds than one-dimensional TLC.
Following the chromatographic separation, the plate is dried to remove all traces of the organic solvents, which are often toxic to bacteria. nih.gov It is then overlaid with a thin layer of soft agar (B569324) seeded with a specific AHL biosensor strain. nih.gov A common biosensor is Agrobacterium tumefaciens NTL4(pZLR4), which lacks its own AHL synthase but possesses the TraR receptor that can detect a wide range of AHLs. bohrium.comnih.gov This biosensor strain carries a traG-lacZ fusion, meaning that in the presence of an AHL, the TraR protein activates the expression of the β-galactosidase enzyme (LacZ). nih.gov
When a chromogenic substrate for β-galactosidase, such as X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), is included in the agar overlay, the locations of the AHLs on the TLC plate are revealed as colored (typically blue) spots. nih.gov The position of a spot (its Rf values in the two dimensions) can be compared to that of synthetic standards to tentatively identify the AHL. nih.gov This method is effective for screening bacterial isolates for the production of AHLs and for purifying novel signals for subsequent structural analysis by techniques like mass spectrometry. nih.gov While specific 2D-TLC data for this compound is not detailed in the provided results, the methodology is broadly applicable for its separation and identification, distinguishing it from other AHLs based on its unique chromatographic mobility. nih.govbohrium.com
| Step | Description |
| 1. Sample Application | Concentrated bacterial extract is spotted onto a reversed-phase C18 TLC plate. nih.gov |
| 2. First Dimension Development | The plate is run in a specific solvent system (e.g., 60% methanol). nih.gov |
| 3. Second Dimension Development | The plate is dried, rotated 90°, and run in a second, different solvent system for enhanced separation. |
| 4. Biosensor Overlay | The developed plate is overlaid with soft agar containing a biosensor strain (e.g., A. tumefaciens) and a chromogenic substrate (e.g., X-Gal). bohrium.comnih.gov |
| 5. Incubation and Visualization | The plate is incubated to allow for gene expression in the biosensor. The presence of AHLs is indicated by the appearance of colored spots. nih.gov |
Quorum Quenching and Interference Strategies Targeting N Isovaleryl L Homoserine Lactone Signaling
Enzymatic Degradation Mechanisms
The enzymatic inactivation of N-acyl-homoserine lactones (AHLs), including N-isovaleryl-L-homoserine lactone, is a primary strategy for quorum quenching. frontiersin.orgwikipedia.org Bacteria have evolved several families of enzymes that can degrade these signaling molecules, thereby disrupting cell-to-cell communication. nih.govnih.gov These enzymes are broadly categorized based on their mode of action.
AHL-lactonases are enzymes that inactivate AHL molecules by hydrolyzing the ester bond in the homoserine lactone ring. frontiersin.orgcapes.gov.brnih.gov This action opens the ring structure, rendering the molecule unable to bind to its cognate LuxR-type receptor and thus preventing the activation of quorum sensing-dependent genes. wikipedia.orgcapes.gov.br The reaction is, however, reversible under acidic pH conditions. frontiersin.org
These enzymes are found in a wide variety of bacteria, including species of Bacillus. nih.govnih.gov Many AHL-lactonases are metalloenzymes, often requiring zinc ions for their catalytic activity. nih.gov Studies on various AHL-lactonases have shown they possess different substrate specificities. For instance, the AhlS lactonase from coagulase-negative staphylococci demonstrates higher degrading activity against AHLs with shorter acyl chains compared to those with longer chains. nih.gov Given that this compound possesses a branched C5 acyl chain, it is a likely substrate for this class of enzymes. pnas.org
| Enzyme Class | Mechanism of Action | Target Bond | Product |
| AHL-lactonase | Hydrolysis of the lactone ring | Ester bond | N-isovaleryl-L-homoserine |
AHL-acylases, also known as amidases, provide an alternative and irreversible mechanism for AHL degradation. frontiersin.orgwikipedia.org These enzymes catalyze the hydrolysis of the amide linkage that connects the acyl side chain to the homoserine lactone ring. frontiersin.orgnih.gov This cleavage yields L-homoserine lactone and the corresponding fatty acid, in this case, isovaleric acid.
AHL-acylases have been identified in various bacterial species, such as Pseudomonas aeruginosa and Ralstonia species. nih.govresearchgate.net The substrate specificity of these enzymes can vary significantly. Some acylases, like the one from Acidovorax sp. MR-S7, can degrade a broad spectrum of AHLs with acyl chains ranging from 6 to 14 carbons. nih.gov Others, such as the acylase from P. aeruginosa PAO1, show a preference for AHLs with long acyl chains (11 to 14 carbons). researchgate.net The ability of porcine kidney acylase I to deacylate AHLs like N-butyryl-L-homoserine lactone suggests that acylases are capable of acting on short-chain AHLs, making this compound a potential substrate. nih.gov
| Enzyme Class | Mechanism of Action | Target Bond | Products |
| AHL-acylase | Hydrolysis of the amide linkage | Amide bond | Isovaleric acid + L-homoserine lactone |
A third class of enzymes, the AHL oxidoreductases, modifies the AHL molecule rather than degrading it. frontiersin.orgwikipedia.org These enzymes typically catalyze the oxidation or reduction of the acyl chain, often at the C3 position. frontiersin.org For example, an oxidoreductase from Rhodococcus erythropolis can reduce a 3-oxo group on the acyl chain to a 3-hydroxy group. researchgate.netepa.gov
This modification alters the structure of the signaling molecule, which can significantly reduce its ability to bind to its receptor, thereby interfering with the signaling pathway. wikipedia.org Since this compound does not possess a 3-oxo substituent, it would not be a substrate for the known AHL oxidoreductases that target this specific group. nih.gov However, the existence of this class of enzymes highlights the diverse strategies evolved by microbes to modulate AHL signaling.
Chemical and Environmental Factors Influencing this compound Stability
The stability of this compound is influenced by both chemical and environmental factors, which can affect its signaling efficacy.
pH: The homoserine lactone ring is susceptible to spontaneous hydrolysis, particularly under alkaline conditions, which leads to the opening of the ring and inactivation of the molecule. pnas.org However, in some bacterial cultures like Bradyrhizobium japonicum, the degradation of this compound occurs even under slightly acidic conditions, suggesting that enzymatic degradation is a more significant factor than pH-driven hydrolysis in that context. pnas.org
Temperature: Temperature influences both the rate of chemical degradation and the activity of quorum quenching enzymes. nih.govepa.gov For instance, porcine kidney acylase I shows optimal activity at 76°C for hydrolyzing N-butyryl-homoserine lactone, demonstrating that enzymatic degradation can be highly effective at elevated temperatures. nih.gov
Enzymatic Activity: The presence of quorum quenching enzymes in the environment is a critical factor determining the stability and lifespan of this compound. pnas.org
Research Strategies for Quorum Quenching Development
The development of effective quorum quenching agents relies on the discovery and improvement of enzymes that can efficiently degrade target signaling molecules.
A primary strategy involves the search for novel quorum quenching enzymes in diverse microbial populations. nih.govfrontiersin.org This process typically includes several key steps:
Screening of Microbial Isolates: Researchers isolate bacteria from various environments, such as coastal waters or soil, and screen them for the ability to degrade AHLs. frontiersin.org
Genomic and Bioinformatic Analysis: Once a microbe with quenching activity is identified, its genome is sequenced. Bioinformatic tools are then used to search for genes that share homology with known quorum quenching enzyme genes. acs.orgfrontiersin.org
Cloning and Heterologous Expression: Candidate genes are cloned into expression vectors, which are then introduced into a host organism like Escherichia coli. This allows for the large-scale production and subsequent purification of the enzyme. nih.govnih.gov
Biochemical Characterization: The purified enzyme is then extensively characterized. This involves determining its substrate specificity by testing its activity against a library of different AHLs. Kinetic parameters are established, and the enzyme's activity is assessed under various pH, temperature, and salinity conditions to understand its operational range. acs.orgfrontiersin.org Biosensor strains, which produce a colored pigment or fluorescence in the presence of AHLs, are often used to visually confirm the degradation of the signaling molecules. nih.gov
Through these systematic approaches, researchers have identified and characterized a growing number of AHL-lactonases and AHL-acylases, paving the way for their potential application in disrupting quorum sensing systems that rely on signals like this compound. acs.orgnih.gov
Design and Development of Quorum Sensing Inhibitors (QSIs) and Antagonists for Research Applications
The targeted disruption of quorum sensing (QS) signaling pathways, a strategy known as quorum quenching, represents a promising avenue for controlling bacterial behaviors without exerting the selective pressure that leads to antibiotic resistance. For signaling systems reliant on this compound, the design and development of specific inhibitors and antagonists are crucial for dissecting the regulatory networks and potentially mitigating virulence in relevant bacterial species like Hafnia alvei and Bradyrhizobium japonicum. researchgate.net Research in this area primarily focuses on two main strategies: the creation of structural analogs of the natural signaling molecule that act as competitive inhibitors, and the screening for natural or synthetic compounds that interfere with the signaling pathway.
The design of structural analogs of N-acyl-homoserine lactones (AHLs) as quorum sensing inhibitors (QSIs) is a rational approach grounded in modifying the three key components of the AHL molecule: the acyl chain, the amide linkage, and the homoserine lactone (HSL) ring. mdpi.com While extensive research has been conducted on inhibitors for other AHLs, the principles are directly applicable to the development of antagonists for this compound.
One common strategy involves modifying the acyl side chain. This can include altering its length, introducing bulky or aromatic groups, or incorporating different functional groups. frontiersin.orgmdpi.com For instance, analogs with acyl chains that are longer or shorter than the native isovaleryl group can bind to the receptor protein without triggering the conformational changes necessary for activation. The introduction of phenyl rings into the acyl chain has been shown to confer antagonistic properties in several AHL systems. nih.gov
Another key area of modification is the amide bond. Replacing the amide with more stable bioisosteres, such as a sulfonamide group, has been a successful strategy in creating potent QS antagonists. mdpi.comnih.gov These N-sulfonyl homoserine lactones can effectively compete with the native AHL for binding to the LuxR-type receptor. nih.gov
The homoserine lactone ring itself is also a target for modification. The stability of the lactone ring is critical for its biological activity, as its hydrolysis renders the molecule inactive. mdpi.com Therefore, replacing the lactone with other heterocyclic structures, such as thiolactones or pyrrolinones, can lead to compounds with altered activity. mdpi.comnih.gov Some of these modified rings can still fit within the binding pocket of the receptor but fail to induce the necessary downstream signaling cascade.
In the context of bacteria that utilize this compound, such as the food spoilage organism Hafnia alvei, research has focused on identifying compounds that can disrupt its QS-mediated behaviors like biofilm formation and motility. While not direct structural analogs, these compounds provide valuable insights into potential inhibitory mechanisms.
Research Findings on QSIs Targeting this compound Signaling
Several studies have identified natural and synthetic compounds with inhibitory activity against bacteria that use this compound. These findings highlight different approaches to quorum quenching, from blocking the signal synthase to antagonizing the receptor.
Natural Product Inhibitors:
Natural products are a rich source of potential QSIs. For instance, theaflavin-3,3'-digallate (B1259011) , a polyphenol found in black tea, has been identified as a potential QSI against Hafnia alvei H4. Through virtual screening and molecular docking, this compound was predicted to bind to the AHL synthase, LasIHa, thereby inhibiting the production of AHL signals. Phenotypic assays confirmed that theaflavin-3,3'-digallate significantly reduced AHL production and inhibited motility and biofilm formation in H. alvei.
Another natural compound, L-carvone , a major component of spearmint oil, has also demonstrated QSI activity against H. alvei. At sub-lethal concentrations, L-carvone was shown to reduce swimming and swarming motility, as well as biofilm formation. In silico analysis suggested that L-carvone could interact with both the AHL synthase (HalI) and the transcriptional regulator (HalR), indicating a potential dual-inhibitory mechanism.
Synthetic and Analog-Based Inhibitors:
While specific synthetic antagonists designed directly from the this compound scaffold are not extensively documented in dedicated studies, the broader research on AHL analogs provides a strong foundation for their development. The principles of modifying the acyl chain and the lactone ring are directly applicable.
For example, studies on the RhlR receptor of Pseudomonas aeruginosa, which is structurally related to the receptors in other bacteria and can be activated by this compound, have provided valuable structure-activity relationship (SAR) data. These studies have shown that modifications to the acyl chain, such as increasing steric bulk, can modulate the activity from agonism to antagonism.
The following table summarizes key research findings on the design and evaluation of QSIs that are relevant to the inhibition of this compound signaling.
| Compound/Analog Class | Target Organism/System | Key Findings |
| Theaflavin-3,3'-digallate | Hafnia alvei H4 | Inhibits AHL synthase (LasIHa); reduces AHL production, motility, and biofilm formation. |
| L-carvone | Hafnia alvei | Reduces motility and biofilm formation; in silico analysis suggests interaction with both HalI and HalR. |
| N-Sulfonyl Homoserine Lactones | General AHL systems | Replacement of the amide bond with a sulfonamide group creates potent antagonists for LuxR-type receptors. mdpi.comnih.gov |
| Aryl-Substituted AHL Analogs | General AHL systems | Introduction of a phenyl group in the acyl chain can confer strong antagonistic properties. nih.gov |
| Thiolactone and Pyrrolinone Analogs | General AHL systems | Replacement of the homoserine lactone ring with other heterocycles can disrupt QS signaling. mdpi.comnih.gov |
These research findings underscore the potential for developing effective QSIs and antagonists targeting the this compound signaling pathway. Such compounds are invaluable tools for fundamental research into bacterial communication and hold promise for future applications in controlling bacterial behavior in various contexts.
Synthetic Analogs and Chemical Probes for N Isovaleryl L Homoserine Lactone Research
Rational Design and Synthesis of N-Acyl-L-Homoserine Lactone Analogs
The rational design of AHL analogs is based on the modular structure of the native molecule, which consists of three key sections: the homoserine lactone (HSL) ring, a central amide linkage, and an acyl side chain. nih.govmdpi.com Modifications to any of these parts can alter the molecule's activity, stability, and specificity. The primary goal is to create molecules that can either mimic (agonists) or block (antagonists) the action of the natural signal molecule. nih.govnih.gov
Key Design Strategies:
Acyl Chain Modification: This is the most common strategy, involving changes to the length, branching, saturation, and functional groups of the acyl tail. frontiersin.org For instance, introducing cyclic groups, aromatic rings, or heteroatoms can dramatically impact receptor binding. nih.gov The synthesis of IV-HSL itself involves an isovaleryl group, a branched five-carbon chain. nih.gov
Lactone Ring Replacement: The HSL ring is susceptible to hydrolysis, which inactivates the molecule. mdpi.com To improve stability, researchers have replaced the lactone with more robust heterocyclic structures, such as thiolactones or lactams. mdpi.com This approach aims to preserve the key interactions with the receptor while preventing degradation.
Amide Bond Isosteres: The amide group is crucial for hydrogen bonding within the receptor's binding pocket. Bioisosteres, such as triazoles, have been used to replace the amide linkage, providing rigidity and alternative hydrogen bonding patterns. nih.govmdpi.com
Synthetic routes to these analogs are well-established. A common method involves the coupling of the appropriate acyl chloride or carboxylic acid with L-homoserine lactone hydrobromide under basic conditions. cam.ac.ukresearchgate.net More complex analogs, such as those with β-keto groups or heterocyclic replacements, require multi-step synthetic sequences. mdpi.comcam.ac.uk For example, one-pot procedures using adducts from Meldrum's acid have been developed for the efficient synthesis of β-ketoamide AHLs. cam.ac.uk
Structure-Activity Relationship Studies for Receptor Modulation and Specificity
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological function, enabling the fine-tuning of analogs for specific effects on target receptors. These studies have revealed key features that determine whether an analog will act as an agonist or an antagonist.
For the RhlR receptor in Pseudomonas aeruginosa, which typically binds N-butanoyl-L-homoserine lactone (BHL), SAR studies have yielded significant insights. nih.gov A systematic investigation of BHL analogs revealed that modification of the acyl tail is highly influential. Notably, N-isovaleryl-L-homoserine lactone was identified as the most potent activator of RhlR in an E. coli bioassay, with an EC₅₀ (half-maximal effective concentration) nearly ten times lower than that of the native ligand, BHL. nih.gov This highlights that receptors can sometimes be activated more strongly by non-native ligands.
Further studies have shown that:
Agonist Activity: Analogs with acyclic or cyclic alkyl substituents at the end of the acyl chain often retain or even enhance agonist activity. nih.gov For the RhlR receptor, analogs with cyclobutyl or cyclopentyl tails showed strong agonistic effects. nih.gov
Antagonist Activity: The introduction of a phenyl group into the acyl chain often converts an agonist into an antagonist. nih.gov It is hypothesized that the bulky, rigid aryl group interacts with aromatic amino acids in the receptor's binding site, preventing the conformational change required for activation. nih.gov Similarly, replacing the native amide with a sulfonamide linkage can produce potent RhlR antagonists. chemrxiv.org
Specificity: Analogs can be designed for selectivity. For example, this compound and a cyclobutyl analog were found to be highly selective for RhlR agonism over the related LasR receptor in P. aeruginosa. nih.gov
| Compound/Analog Class | Structural Modification | Observed Activity | Target Receptor (Example) |
|---|---|---|---|
| This compound | Branched acyl chain (isovaleryl group) | Potent Agonist | RhlR |
| Phenyl-substituted AHLs | Aromatic ring in acyl chain | Antagonist | LuxR |
| Cycloalkyl-substituted AHLs | Cyclobutyl or cyclopentyl group in acyl chain | Strong Agonist | RhlR |
| Sulfonyl Homoserine Lactones | Amide linkage replaced by sulfonamide | Antagonist | RhlR |
| Acyl-Thiolactone Analogs | Lactone oxygen replaced by sulfur | Agonist (often more stable) | RhlR |
Applications in Synthetic Biology and Metabolic Engineering Research
The precise and independent control offered by orthogonal QS systems makes them powerful tools in synthetic biology and metabolic engineering. frontiersin.org
In synthetic biology , these systems are fundamental for constructing complex, multi-layered genetic circuits. Applications include the engineering of:
Pattern Formation: Using different AHLs that diffuse at different rates to control gene expression across a bacterial colony, creating spatial patterns. frontiersin.org
Engineered Oscillators: Creating circuits where the expression of genes fluctuates over time, mimicking natural biological clocks. frontiersin.org
Logic Gates: Building cellular computing devices where gene expression is controlled by logical inputs (i.e., the presence or absence of specific AHL molecules).
In metabolic engineering , orthogonal QS systems enable the dynamic regulation of metabolic pathways. frontiersin.orgnih.gov Instead of having genes constitutively active, their expression can be turned on or off at specific times or in response to certain conditions by adding the corresponding AHL. This is particularly useful for:
Balancing Metabolic Flux: Optimizing the production of a desired chemical by fine-tuning the expression levels of enzymes in a biosynthetic pathway to avoid the accumulation of toxic intermediates or to redirect resources away from competing pathways. nih.gov
Temporal Control of Production: Separating the cell growth phase from the production phase. Cells can be grown to a high density without the metabolic burden of producing the target compound, after which gene expression is induced via an AHL signal to maximize yield. This strategy has been proposed for enhancing the production of L-homoserine, a key precursor for many valuable chemicals. nih.gov
By leveraging specific and non-interfering signaling molecules like this compound and their cognate receptors, researchers can build increasingly sophisticated and robust engineered biological systems.
Evolutionary and Comparative Genomics of N Isovaleryl L Homoserine Lactone Systems
Phylogenetic Analysis of LuxI/LuxR Homologs Associated with N-isovaleryl-L-homoserine lactone Production
The core machinery of N-acyl homoserine lactone (AHL)-based quorum sensing consists of a LuxI-family synthase, which produces the AHL signal, and a cognate LuxR-family receptor, which detects the signal and regulates gene expression. nih.gov Phylogenetic analyses of these protein families reveal deep evolutionary roots within the Proteobacteria and a complex history shaped by both vertical descent and horizontal gene transfer. nih.govresearchgate.net
The production of the branched-chain signal, this compound, is a relatively uncommon trait. The best-characterized system is found in the soybean symbiont Bradyrhizobium japonicum USDA110, which uses the BjaI synthase to produce IV-HSL and the BjaR1 receptor to detect it. pnas.org Phylogenetic analysis places LuxI homologs like BjaI, which are known to synthesize non-canonical AHLs with branched-chain acyl groups, into a distinct subgroup. nih.gov For instance, predictions based on homology suggest that the LuxI homolog in Bradyrhizobium sp. strain YR681 also synthesizes IV-HSL. nih.gov
The evolutionary history of LuxI and LuxR homologs is intertwined, with the genes for cognate pairs often located adjacent to each other in the genome and appearing to co-evolve as functional regulatory cassettes. nih.gov This co-evolution is critical for maintaining the specificity of the signaling circuit. However, the frequent occurrence of horizontal gene transfer has also played a significant role in the distribution of these systems. nih.gov Bacteria, particularly those with multiple LuxI/LuxR pairs, often appear to have acquired each system from different sources, allowing for the evolution of complex, hierarchical signaling pathways. nih.gov
Table 1: Bacterial Systems Associated with this compound
| Bacterial Species | LuxI Homolog (Synthase) | LuxR Homolog (Receptor) | Reference |
|---|---|---|---|
| Bradyrhizobium japonicum USDA110 | BjaI | BjaR1 | pnas.org |
| Bradyrhizobium sp. YR681 | LuxI homolog (predicted) | Not specified | nih.gov |
Comparative Analysis of Acyl-Homoserine Lactone Signal Diversity Across Bacterial Species
This compound is one of a vast and diverse family of AHL signaling molecules used by Gram-negative bacteria. nih.govnih.gov The specificity of these signals is primarily determined by the structure of the N-acyl side chain, which can vary in length (from 4 to 18 carbons), saturation, and the presence of a hydroxyl or carbonyl group at the C3 position. nih.govnih.gov IV-HSL is notable for its branched isovaleryl side chain, a less common modification compared to the straight fatty acyl chains found in most AHLs. nih.gov
This chemical diversity allows for a high degree of specificity in bacterial communication, minimizing crosstalk between different species or even different QS systems within the same organism. nih.gov A wide array of bacteria produce a characteristic profile of one or more AHLs to regulate various processes, including virulence, biofilm formation, and symbiosis. wikipedia.orgproquest.com For example, the opportunistic pathogen Pseudomonas aeruginosa produces both N-(3-oxododecanoyl)-L-homoserine lactone and N-butanoyl-L-homoserine lactone as part of a complex regulatory network. nih.gov In contrast, Chromobacterium violaceum uses N-hexanoyl-L-homoserine lactone to control the production of the pigment violacein (B1683560). nih.gov The presence of IV-HSL in Bradyrhizobium highlights the adaptation of QS systems to specific ecological niches, such as the symbiotic relationship with leguminous plants. pnas.org
Table 2: Diversity of Acyl-Homoserine Lactone Signals in Various Bacterial Species
| Bacterial Species | AHL Signal(s) Produced | Regulated Function (Example) | Reference |
|---|---|---|---|
| Aliivibrio fischeri | N-(3-oxohexanoyl)-L-homoserine lactone | Bioluminescence | wikipedia.org |
| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone, N-butanoyl-L-homoserine lactone | Virulence factor production, Biofilm formation | nih.gov |
| Bradyrhizobium japonicum | This compound (IV-HSL) | Symbiotic functions | pnas.org |
| Chromobacterium violaceum | N-hexanoyl-L-homoserine lactone (C6-HSL) | Violacein pigment production | nih.gov |
| Agrobacterium tumefaciens | N-(3-oxooctanoyl)-L-homoserine lactone | Ti plasmid conjugation | nih.gov |
| Hafnia alvei | N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) | Extracellular protein production | nih.gov |
| Ruegeria sp. KLH11 | Long-chain 3-oxo-AHLs, 3-OH-AHLs | Flagellar motility, Biofilm formation | nih.gov |
Evolutionary Dynamics of Quorum Sensing Systems and Signal Specificity
The evolution of quorum sensing is a prime example of how bacteria develop sophisticated systems for social behavior. nih.govannualreviews.org The diversity and specificity of AHL signals are not random but are shaped by strong evolutionary pressures to ensure clear and reliable communication. nih.gov A key dynamic is the co-evolution of the LuxI synthase and its cognate LuxR receptor. nih.gov This coordinated evolution ensures that the receptor maintains high sensitivity and specificity for its particular AHL signal, preventing eavesdropping or interference from signals produced by competing bacteria. nih.gov The BjaR1 receptor of B. japonicum, for example, shows exquisite sensitivity to IV-HSL, responding to concentrations in the picomolar range. pnas.org
Several evolutionary mechanisms contribute to the diversification of QS systems. Gene duplication followed by divergence can create new LuxI/LuxR pairs with novel signal-receptor specificities. nih.gov Horizontal gene transfer allows bacteria to rapidly acquire pre-existing QS circuits from other species, which can then be integrated into existing regulatory networks. nih.gov This process can lead to the formation of complex, multi-layered QS systems that allow bacteria to fine-tune their responses to a wide range of environmental and social cues. nih.gov
The evolution of signal specificity can also be viewed through the lens of social evolution. nih.gov Since QS often controls the production of "public goods"—shared resources like exoenzymes or biofilm components—there is a risk of exploitation by "cheater" strains that benefit from these goods without contributing to their production. nih.govannualreviews.org The evolution of novel, specific signal-receptor pairs can be a strategy to create a more exclusive communication channel, ensuring that cooperative behaviors are primarily coordinated among close relatives who share the same signaling system. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
